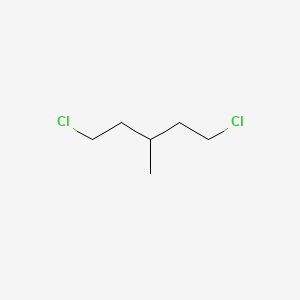
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is a complex organic compound that belongs to the class of quinuclidinyl esters This compound is known for its unique structural features, which include a quinuclidine ring, a phenyl group, and a cyclopentenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under reflux conditions. The product is then purified through crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as an antagonist, blocking the binding of acetylcholine and inhibiting the downstream signaling pathways. This results in various physiological effects, including modulation of neurotransmission and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Another quinuclidinyl ester with similar structural features.
Atropine: A well-known muscarinic receptor antagonist.
Scopolamine: Another muscarinic antagonist with a similar mechanism of action.
Uniqueness
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinuclidine ring, phenyl group, and cyclopentenyl moiety sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
| 101756-59-6 | |
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-15-19(16-11-13-22(15)14-12-16)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,15-16,19,24H,5-6,10-14H2,1H3 |
InChI Key |
IARSIZNKNRSSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)


